molecular formula C7H6BrN3 B1407286 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-92-1

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B1407286
CAS RN: 1024741-92-1
M. Wt: 212.05 g/mol
InChI Key: LANPIAKLVSACTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” has been reported in various studies. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety has been achieved through the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” is characterized by a triazolopyridine core. Triazolopyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .


Chemical Reactions Analysis

Triazolopyridines, such as “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine”, react with electrophiles in two contrasting ways. They can form 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine , are known for their stability and versatility in drug development . They mimic the amide bond, which is a common feature in many drugs, and have been used to create a variety of medicinal compounds. For instance, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both feature a triazole core .

Organic Synthesis

The triazole ring serves as a scaffold in organic synthesis, facilitating the construction of complex molecules . Its presence in a compound like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can enable the formation of diverse organic structures, which are essential in the synthesis of various organic compounds.

Polymer Chemistry

In polymer chemistry, triazole derivatives are utilized to enhance the properties of polymers. They can be incorporated into polymer chains to improve thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

The triazole moiety can engage in hydrogen bonding and π-π interactions, making it useful in the design of supramolecular structures. These interactions are crucial for the self-assembly of complex architectures in supramolecular chemistry .

Bioconjugation

Triazole rings are often used in bioconjugation techniques due to their ability to form stable linkages between biomolecules. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, triazole derivatives like 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be used as probes or inhibitors to study biological processes. Their stability and bioorthogonality make them ideal for use in living systems without interfering with natural biological functions .

Fluorescent Imaging

The triazole core can be functionalized to exhibit fluorescent properties, which is beneficial for imaging in biological research. Fluorescent triazole derivatives can be used as markers to visualize cellular components and track biological events .

Materials Science

Lastly, in materials science, the robustness of the triazole ring allows for the development of materials with specific desired properties, such as conductivity, porosity, or photoreactivity. This makes triazole derivatives valuable in the creation of advanced materials for various applications .

Future Directions

The future directions for “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Given their versatile biological activities, these compounds could be of interest in drug design and medicinal chemistry .

properties

IUPAC Name

6-bromo-3-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANPIAKLVSACTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CN2N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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